

# An In-depth Technical Guide to the Physicochemical Properties of 1-Piperazineethanimine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Piperazineethanimine

Cat. No.: B15170014

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## Abstract

**1-Piperazineethanimine** is a chemical compound of interest within the broader class of piperazine derivatives, which are known for their diverse pharmacological activities. This technical guide provides a summary of the available physicochemical data for **1-Piperazineethanimine**. Due to a notable lack of experimentally derived data for this specific molecule in publicly accessible literature, this document also presents data for the closely related analogue, 1-piperazineethanamine, to serve as a provisional reference. Furthermore, this guide outlines standardized experimental protocols for the determination of key physicochemical properties and includes logical workflow diagrams to guide the characterization of novel compounds such as **1-Piperazineethanimine**.

## Introduction

Piperazine and its derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. **1-Piperazineethanimine**, with its unique imine functionality, represents a molecule with potential for further investigation in drug discovery and development. A thorough understanding of its physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This document

aims to collate the known information on **1-Piperazineethanimine** and to provide a framework for its experimental characterization.

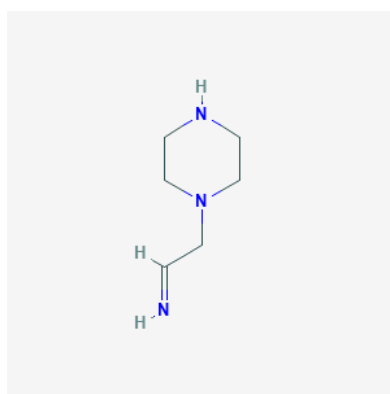
## Physicochemical Properties

A comprehensive search of the scientific literature and chemical databases reveals a significant scarcity of experimentally determined physicochemical data for **1-Piperazineethanimine**. The information available from PubChem is presented below.

### 1-Piperazineethanimine

Property	Value	Source
IUPAC Name	2-(piperazin-1-yl)ethan-1-imine	PubChem
CAS Number	Not Available	-
Molecular Formula	C <sub>6</sub> H <sub>13</sub> N <sub>3</sub>	PubChem[1]
Molecular Weight	127.19 g/mol	PubChem
Canonical SMILES	C1CNCCN1CC=N	PubChem

Structure



PubChem

## Data for Analogue: 1-Piperazineethanamine

Given the limited data for the target compound, we present experimentally determined and calculated values for the structurally similar compound, 1-piperazineethanamine. It is crucial to note the structural difference: 1-piperazineethanamine possesses a primary amine group at the terminus of the ethyl chain, whereas **1-piperazineethanimine** has an imine group. This difference will influence properties such as pKa, logP, and hydrogen bonding capacity.

Property	Value	Source
CAS Number	140-31-8	Cheméo
Boiling Point (Tboil)	Not Available	-
Melting Point (Tfus)	Not Available	-
logP (Octanol/Water Partition Coefficient)	-1.150 (Calculated)	Cheméo[2]
Water Solubility (log10WS)	0.58 (Calculated)	Cheméo[2]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	68.70 $\pm$ 0.30 kJ/mol	NIST[2]

## Estimated Physicochemical Properties of 1-Piperazineethanimine

Based on the properties of piperazine and its derivatives, we can estimate some of the key physicochemical parameters for **1-Piperazineethanimine**.

Property	Estimated Value	Rationale
pKa	pKa1 $\approx$ 9.5-10.0, pKa2 $\approx$ 5.0-5.5	The piperazine ring has two nitrogen atoms that can be protonated. The pKa values are estimated based on the known pKa of piperazine (pKa1 $\approx$ 9.73, pKa2 $\approx$ 5.35)[3]. The ethanimine substituent is not expected to drastically alter these values.
Solubility	High in water and polar organic solvents	The presence of three nitrogen atoms, capable of acting as hydrogen bond acceptors, suggests good solubility in polar protic solvents.

## Experimental Protocols

For the comprehensive characterization of **1-Piperazineethanimine**, the following standard experimental protocols are recommended.

### Determination of Melting and Boiling Points

- **Melting Point:** The melting point can be determined using a capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
- **Boiling Point:** For non-volatile compounds, the boiling point can be determined by distillation at atmospheric pressure. For smaller quantities or less stable compounds, micro-boiling point determination methods can be employed.

### Determination of Solubility

The solubility of **1-Piperazineethanimine** can be determined in various solvents (e.g., water, ethanol, DMSO) using the shake-flask method. A saturated solution is prepared by adding an excess of the compound to the solvent and shaking at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

### Determination of pKa

The acid dissociation constants (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa values are determined from the resulting titration curve.

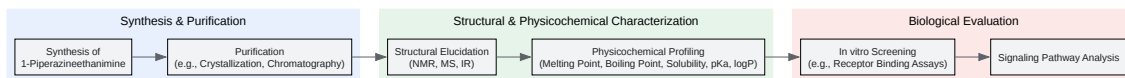
### Determination of logP (Octanol-Water Partition Coefficient)

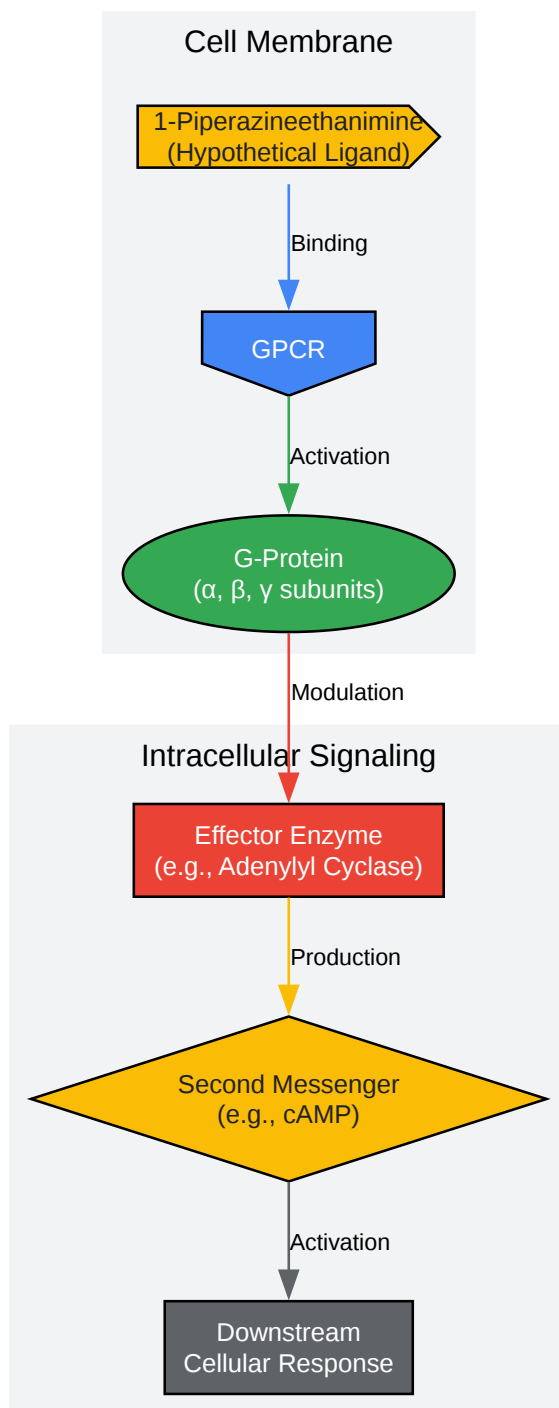
The logP value can be determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined. The logP is calculated as the

logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

## Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like **1-Piperazineethanimine**.





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## References

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- 2. 1-Piperazineethanamine (CAS 140-31-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. uregina.ca [uregina.ca]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)